N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4
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Overview
Description
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 is a derivative of Lansoprazole, a proton pump inhibitor used to reduce stomach acid production
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the pyridine ring: This involves the reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate reagents under controlled conditions.
Methylation: The pyridine derivative is then methylated using methylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of proton pump inhibitors.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, particularly in gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The compound exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the stomach lining. This inhibition reduces the production of stomach acid. The molecular targets include the cysteine residues on the proton pump, which are covalently modified by the compound, leading to enzyme inactivation .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A related compound with distinct pharmacokinetic properties
Uniqueness
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4 is unique due to its deuterium labeling (d4), which makes it valuable in research involving isotopic labeling studies. This labeling can help in understanding the metabolic pathways and pharmacokinetics of proton pump inhibitors .
Properties
Molecular Formula |
C25H22F6N4O4S |
---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]benzimidazole |
InChI |
InChI=1S/C25H22F6N4O4S/c1-15-18(32-9-7-21(15)38-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)40(36,37)12-19-16(2)22(8-10-33-19)39-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
LXJWSKYRBBWSED-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(N2CC3=NC=CC(=C3C)OCC(F)(F)F)S(=O)(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)[2H])[2H] |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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